molecular formula C22H19Cl2N3O2 B12050839 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-98-1

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12050839
CAS No.: 476482-98-1
M. Wt: 428.3 g/mol
InChI Key: FGNAIAAWNHNLML-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

476482-98-1

Molecular Formula

C22H19Cl2N3O2

Molecular Weight

428.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H19Cl2N3O2/c1-12-18(22(29)27-13-5-4-10-25-11-13)19(14-6-2-7-15(23)21(14)24)20-16(26-12)8-3-9-17(20)28/h2,4-7,10-11,19,26H,3,8-9H2,1H3,(H,27,29)

InChI Key

FGNAIAAWNHNLML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydroquinoline ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, typically using pyridine derivatives and suitable catalysts.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, followed by purification processes such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

    Coupling Reactions: Coupling reactions with other aromatic compounds can be performed using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit significant biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
  • Receptor Modulation : It has the potential to modulate receptors linked to various biological pathways.
  • Calcium Channel Activity : Similar compounds in the hexahydroquinoline class have been explored for their ability to interact with calcium channels, which are crucial targets in cardiovascular and neurological therapies .

Therapeutic Applications

The therapeutic potential of this compound is being investigated across several domains:

  • Cardiovascular Disorders : Derivatives of hexahydroquinolines have shown promise as calcium channel blockers or modulators. The ability to selectively target L-type and T-type calcium channels makes these compounds suitable candidates for treating conditions like hypertension and heart failure .
  • Cancer Treatment : Due to their structural similarities with known anticancer agents, these compounds may possess antitumor properties. Studies have indicated that modifications on the hexahydroquinoline scaffold can lead to enhanced potency against cancer cell lines .

Case Studies

Several studies highlight the applications of similar compounds:

  • Calcium Channel Modulators : Research on 1,4-dihydropyridines has demonstrated their effectiveness in modulating calcium influx in cardiac tissues. Compounds derived from hexahydroquinolines have been shown to exhibit both agonist and antagonist effects on calcium channels .
  • Antitumor Activity : A study involving derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones reported enhanced potency against cancer cells compared to existing treatments. This suggests that structural modifications akin to those seen in hexahydroquinoline derivatives could yield similarly effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

When compared to similar compounds, 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its role in medicinal chemistry as a calcium channel blocker.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Studied for their anti-tubercular activity.

    Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial properties.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-N-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule characterized by a multi-cyclic structure. This compound has garnered attention due to its potential biological activities attributed to its unique chemical properties derived from the dichlorophenyl and pyridine moieties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20Cl2N4OC_{19}H_{20}Cl_2N_4O with a molecular weight of 407.29 g/mol. The presence of functional groups such as the oxo group and carboxamide enhances its reactivity and potential interactions with biological targets .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to interact with various microbial targets.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or modulator of receptor activity, which is crucial for its therapeutic potential in various diseases.

While the exact mechanisms of action are still being investigated, it is hypothesized that the compound may bind to specific enzymes or receptors involved in disease processes. This interaction could lead to alterations in cellular signaling pathways and metabolic processes .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds sharing structural features with this compound exhibit varied biological activities. Below is a summary table highlighting some similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Methyl-4-(3-nitrophenyl)-5-oxo-N-pyridin-3-yl-tetrahydroquinolineContains a nitrophenyl groupExhibits different reactivity due to nitro substitution
4-(2-chlorophenyl)-2-methyl-N-(pyridin-2-yl)hexahydroquinolineSubstituted with a chlorophenyl groupPotential for varied biological activity compared to dichlorophenyl
5-Oxo-N-(pyridin-4-yl)hexahydroquinolineLacks the dichlorophenyl substituentMay have different binding affinities

Case Studies

Research has demonstrated the potential of hexahydroquinoline derivatives in targeting specific receptors. For instance:

  • FFA3/GPR41 Receptor Activity : A study indicated that hexahydroquinoline derivatives exhibit selective activity towards the FFA3/GPR41 receptor. This receptor is involved in metabolic regulation and inflammation .
  • Cytotoxicity Studies : Compounds structurally related to the target compound have been evaluated for cytotoxicity against various cancer cell lines. Results showed varying degrees of efficacy in inhibiting cell growth .

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